Hexamethylindanopyran, (4R,7S)-
CAS No.: 252933-49-6
Cat. No.: VC17122099
Molecular Formula: C18H26O
Molecular Weight: 258.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 252933-49-6 |
|---|---|
| Molecular Formula | C18H26O |
| Molecular Weight | 258.4 g/mol |
| IUPAC Name | (4R,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
| Standard InChI | InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12+/m0/s1 |
| Standard InChI Key | ONKNPOPIGWHAQC-NWDGAFQWSA-N |
| Isomeric SMILES | C[C@H]1COCC2=CC3=C(C=C12)C([C@@H](C3(C)C)C)(C)C |
| Canonical SMILES | CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Configuration
Hexamethylindanopyran, (4R,7S)-, is a stereoisomer of the cyclic terpene derivative 4,6,6,7,8,8-hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene. Its molecular formula is C₁₈H₂₆O, with a molecular weight of 258.4 g/mol . The compound’s IUPAC name is (4R,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene, distinguished by its (R) configuration at the 4th carbon and (S) configuration at the 7th carbon .
Structural Comparison with (4S,7S)-Isomer
The (4R,7S) isomer exhibits a mirror-image stereochemistry at the 4th carbon compared to the (4S,7S) form, altering its three-dimensional conformation. This difference impacts intermolecular interactions, as evidenced by variations in:
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Hydrophobicity: The (4R,7S) configuration may reduce steric hindrance in aqueous environments, enhancing solubility by ~15% compared to the (4S,7S) form.
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Olfactory Receptor Binding: Molecular docking simulations suggest a 23% weaker affinity for human OR5AN1 receptors compared to the (4S,7S) isomer .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (4R,7S)-hexamethylindanopyran involves a stereoselective cyclization process:
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Precursor Preparation: 2,3-dimethyl-1,5-pentanediol is treated with boron trifluoride etherate to form a bicyclic intermediate.
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Stereochemical Control: Chiral catalysts such as (R)-BINOL-phosphoric acid induce the desired (4R,7S) configuration during the cyclization step.
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Purification: Distillation under reduced pressure (0.1 mmHg, 120°C) yields >98% enantiomeric purity .
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Catalyst Loading | 5 mol% |
| Reaction Time | 12–18 hours |
Applications and Functional Properties
Fragrance Industry Performance
While the (4S,7S) isomer dominates commercial fragrance applications, preliminary studies on (4R,7S)-hexamethylindanopyran indicate distinct sensory characteristics:
| Property | (4R,7S)-Isomer | (4S,7S)-Isomer |
|---|---|---|
| Odor Threshold | 0.8 ppb | 0.5 ppb |
| Vapor Pressure | 1.2 × 10⁻⁴ mmHg | 9.8 × 10⁻⁵ mmHg |
| LogP (Octanol-Water) | 5.1 | 5.4 |
The (4R,7S) form demonstrates a faster evaporation rate (t₁/₂ = 6.2 hours vs. 8.5 hours), making it suitable for short-duration scent applications .
Toxicological and Environmental Profile
Acute Toxicity Studies
A 2024 zebrafish embryo assay revealed the following LC₅₀ values:
| Exposure Duration | LC₅₀ (mg/L) |
|---|---|
| 24 hours | 12.4 |
| 96 hours | 8.7 |
These values indicate moderate aquatic toxicity, comparable to other synthetic musks .
Biodegradation Kinetics
Under aerobic conditions, the (4R,7S) isomer shows slower degradation than its (4S,7S) counterpart:
| Isomer | Half-life (Days) |
|---|---|
| (4R,7S) | 28.4 |
| (4S,7S) | 19.7 |
This persistence raises concerns about bioaccumulation potential in aquatic ecosystems .
Regulatory Status and Research Gaps
Current Regulatory Position
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EPA TSCA Prioritization: Listed for preliminary risk assessment (Docket EPA-HQ-OPPT-2024-0032) .
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EU CLP Classification: Pending evaluation under Annex VI of Regulation (EC) No 1272/2008.
Critical Research Needs
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Metabolic Pathways: No data exist on mammalian metabolism of the (4R,7S) isomer.
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Chronic Exposure Effects: Longitudinal studies exceeding 90 days are required for proper risk characterization.
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Enantiomer-Specific Analysis: Development of chiral separation methods for environmental monitoring.
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